molecular formula C7H13ClO2 B3058804 Ethyl 2-chloro-3-methylbutanoate CAS No. 91913-99-4

Ethyl 2-chloro-3-methylbutanoate

Cat. No. B3058804
CAS RN: 91913-99-4
M. Wt: 164.63 g/mol
InChI Key: NBFKEXJJXICYDE-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-methylbutanoate is an organic compound with the chemical formula C7H13ClO2 . It is also known by other synonyms such as Butanoic acid, 2-chloro-3-methyl-, ethyl ester .


Molecular Structure Analysis

The molecular formula of Ethyl 2-chloro-3-methylbutanoate is C7H13ClO2 . The average mass is 164.630 Da and the monoisotopic mass is 164.060410 Da .

Scientific Research Applications

Flavor Enhancer in Alcoholic Beverages

Due to its fruity character, ethyl 3-methylbutanoate contributes to the flavor profile of alcoholic beverages. It imparts a pleasant note to beers, wines, and spirits. Understanding its impact on sensory perception is essential for optimizing beverage formulations.

These applications highlight the versatility of ethyl 3-methylbutanoate across different scientific domains. Researchers continue to explore its potential in novel contexts, making it an intriguing compound for further investigation . If you’d like more information or additional applications, feel free to ask!

properties

IUPAC Name

ethyl 2-chloro-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFKEXJJXICYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538096
Record name Ethyl 2-chloro-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-3-methylbutanoate

CAS RN

91913-99-4
Record name Ethyl 2-chloro-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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